molecular formula C8H7NOS B1281406 4-Methylbenzo[d]thiazol-2(3H)-one CAS No. 73443-84-2

4-Methylbenzo[d]thiazol-2(3H)-one

Cat. No. B1281406
CAS RN: 73443-84-2
M. Wt: 165.21 g/mol
InChI Key: MAIYZXCYLAJOFK-UHFFFAOYSA-N
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Patent
US04353919

Procedure details

Prepared analogous to Example 5 from 2-ethoxy-4-methyl-benzothiazole and concentrated hydrochloric acid with a yield of 81% of theory. M.p.: 207°-208° C. (xylene/gasoline 1:1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]1[S:5][C:6]2[CH:12]=[CH:11][CH:10]=[C:9]([CH3:13])[C:7]=2[N:8]=1)C.Cl>C1(C)C(C)=CC=CC=1>[CH3:13][C:9]1[C:7]2[NH:8][C:4](=[O:3])[S:5][C:6]=2[CH:12]=[CH:11][CH:10]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC=1SC2=C(N1)C(=CC=C2)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=CC2=C1NC(S2)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.